Product packaging for 2-(Morpholinomethyl)pyrimidin-4-amine(Cat. No.:)

2-(Morpholinomethyl)pyrimidin-4-amine

Cat. No.: B8590662
M. Wt: 194.23 g/mol
InChI Key: UWAWFUNCUBKXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholinomethyl)pyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals, conjugated with a morpholine moiety via a methyl linker . Both pyrimidine and morpholine rings are common pharmacophores found in numerous FDA-approved drugs and experimental therapeutics due to their favorable physicochemical properties and broad biological activities . Compounds incorporating these structures have been investigated for a range of biological targets, including central nervous system disorders. Recent scientific literature highlights that pyrimidine-morpholine hybrids are being synthesized and evaluated as potent druggable therapeutics, with particular focus on their potential as inhibitors for neurodegenerative conditions such as Alzheimer's disease . The morpholine group is a ubiquitous feature in medicinal chemistry, often contributing to metabolic stability and solubility, while the aminopyrimidine component can serve as a key interaction point in enzyme binding pockets . This combination makes this compound a valuable building block for researchers working across various therapeutic areas. This product is intended for research purposes as a chemical reference standard or for use in synthesis and screening programs. It is supplied with comprehensive analytical data (e.g., NMR, LC-MS) to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O B8590662 2-(Morpholinomethyl)pyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C9H14N4O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2,(H2,10,11,12)

InChI Key

UWAWFUNCUBKXSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC=CC(=N2)N

Origin of Product

United States

In Vitro Biological Activities and Molecular Mechanisms

Antiproliferative and Anticancer Activities

Derivatives of 2-(morpholinomethyl)pyrimidin-4-amine have demonstrated notable potential in oncology research, exhibiting efficacy against several cancer cell lines and inhibiting key kinases involved in tumor progression.

Efficacy Against Specific Cancer Cell Lines (e.g., SW480, MCF-7, H1975, A431)

While specific data on the antiproliferative activity of this compound against SW480 and MCF-7 cell lines is not extensively documented in the reviewed literature, derivatives incorporating a similar structural motif have shown significant effects. For instance, a series of 2,4-dianilinopyrimidine derivatives featuring a 4-(morpholinomethyl)phenyl group has been synthesized and evaluated for anticancer properties. One of these compounds, 8a , displayed potent antiproliferative activity against the H1975 non-small cell lung cancer cell line with an IC50 value of 0.044 ± 0.011 μM. nih.gov It also showed efficacy against the A431 epidermoid carcinoma cell line with an IC50 of 0.119 ± 0.036 μM. nih.gov

CompoundCancer Cell LineIC50 (μM)
Derivative 8aH19750.044 ± 0.011
Derivative 8aA4310.119 ± 0.036

Kinase Inhibition Profiles (e.g., PLK4, FAK, PI3K/mTOR, Understudied Kinases)

The this compound scaffold is a key component of various kinase inhibitors, highlighting its versatility in targeting different components of the kinome.

Focal Adhesion Kinase (FAK): The aforementioned 2,4-dianilinopyrimidine derivative 8a , which includes the 4-(morpholinomethyl)phenyl moiety, has been identified as a potent FAK inhibitor with an IC50 value of 0.047 ± 0.006 μM. nih.gov FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with various malignancies. nih.gov

Polo-like Kinase 4 (PLK4): The pyrimidin-2-amine core is central to the design of PLK4 inhibitors. PLK4 is a serine/threonine kinase that regulates centriole duplication, and its dysregulation can lead to aneuploidy and tumorigenesis. nih.gov A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors. For example, compound 8h from one such study demonstrated high PLK4 inhibitory activity with an IC50 of 0.0067 μM. nih.gov While not a direct derivative of this compound, this highlights the importance of the aminopyrimidine core in targeting PLK4.

PI3K/mTOR Pathway: The morpholinopyrimidine structure is a well-established scaffold for the development of dual PI3K/mTOR inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. nih.gov A series of 2-morpholino-pyrimidine derivatives have been optimized to potently inhibit both PI3K and mTOR. nih.gov For instance, compound 26 , a 2-morpholino-pyrimidine derivative, exhibited high inhibitory activity against PI3Kα (IC50 = 20 nM) and mTOR (IC50 = 189 nM). nih.gov

Compound/Derivative SeriesTarget KinaseIC50 (μM)
Derivative 8aFAK0.047 ± 0.006
Pyrimidin-2-amine derivative 8hPLK40.0067
2-Morpholino-pyrimidine derivative 26PI3Kα0.020
2-Morpholino-pyrimidine derivative 26mTOR0.189

Anti-inflammatory Properties

The structural motifs present in this compound are also found in compounds with anti-inflammatory activity, primarily through the modulation of key inflammatory enzymes.

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS)

Cyclooxygenase-2 (COX-2): While direct evidence for this compound is limited, related structures have shown promise as COX-2 inhibitors. COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. A novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their anti-inflammatory and COX-2 inhibitory potential. nih.gov Although based on a quinazoline core, the presence of the morpholine (B109124) and amine substituents is noteworthy.

Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large amounts of nitric oxide, a pro-inflammatory mediator, in response to inflammatory stimuli. The aminopyridine scaffold, structurally related to aminopyrimidines, has been investigated for iNOS inhibition. For example, 2-amino-4-methylpyridine has been shown to be a potent inhibitor of iNOS activity. nih.gov This suggests that the aminopyrimidine core of this compound could potentially be explored for iNOS inhibitory activity.

Antimicrobial Efficacy

The pyrimidine (B1678525) ring system is a common feature in many antimicrobial agents, and the inclusion of a morpholine moiety can further enhance this activity.

Antibacterial Activity

Various pyrimidine derivatives have been synthesized and tested for their antibacterial properties. For example, a series of novel pyrimidine and pyrimidopyrimidine analogs were assessed for their in vitro antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. nih.gov Several of these synthesized compounds exhibited excellent antimicrobial activities when compared to standard drugs. nih.gov Furthermore, studies on halogenated pyrimidine derivatives have demonstrated their ability to inhibit biofilm formation in enterohemorrhagic Escherichia coli O157:H7, suggesting a targeted antibiofilm action rather than direct bactericidal effects. mdpi.com

Antifungal Activity

Several studies have highlighted the antifungal properties of pyrimidine derivatives against a variety of pathogenic fungi. A study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, which share a morpholine and pyrimidine core with this compound, demonstrated notable antifungal activity.

Specifically, compounds within this series were tested against several fungal strains, including Aspergillus flavus, Mucor, Candida albicans, and Rhizopus. The results indicated that certain derivatives displayed significant inhibitory effects. For instance, compounds 22 (4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) and 25 (4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) showed considerable activity against Aspergillus flavus. Furthermore, compounds 24 (4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) and 25 exhibited the highest activity against Mucor. Good activity was also observed for compound 23 (4-(4-methoxyphenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) against Candida albicans, and for compounds 27 (4-(3-chlorophenyl)-6-(4-morpholinophenyl) pyrimidin-2-amine) and 28 (4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) against Rhizopus.

These findings suggest that the pyrimidine scaffold, particularly when substituted with a morpholine moiety, is a promising framework for the development of novel antifungal agents. The specific substitutions on the aryl ring at the 6-position of the pyrimidine ring appear to modulate the antifungal spectrum and potency.

Table 1: Antifungal Activity of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine Derivatives

Compound Number Fungal Strain Activity Level
22 Aspergillus flavus Much Activity
25 Aspergillus flavus Much Activity
24 Mucor Maximum Activity
25 Mucor Maximum Activity
23 Candida albicans Good Activity
27 Rhizopus Good Activity
28 Rhizopus Good Activity

Other Receptor and Enzyme Interactions (e.g., Dopamine D2 Receptor, Urease)

The versatility of the pyrimidine scaffold extends to interactions with various enzymes and receptors, including the dopamine D2 receptor and urease.

Dopamine D2 Receptor:

A series of [4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamines were synthesized and evaluated for their binding affinity to dopamine D2 receptors. These compounds, which feature an aminopyrimidine moiety, demonstrated the ability to bind to D2 receptors, suggesting a potential role in modulating dopaminergic neurotransmission. While direct data on this compound is not available, the affinity of these related aminopyrimidines for the D2 receptor indicates that this class of compounds warrants further investigation for potential applications in neurological and psychiatric disorders where the dopamine system is implicated nih.gov.

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. Research on dihydropyrimidine (DHPM) derivatives has shown their potential as urease inhibitors. Molecular docking studies of certain DHPM analogues have revealed interactions with the nickel ions in the active site of the enzyme, as well as with key amino acid residues, leading to competitive inhibition nih.gov. Although specific inhibitory concentrations (IC50) for this compound are not documented, the established activity of related pyrimidine-based compounds suggests that it could also exhibit urease inhibitory properties. The general mechanism for competitive inhibitors involves binding to the active site of the enzyme, thereby preventing the substrate (urea) from binding and being hydrolyzed.

Exploration of Molecular Targets and Signaling Pathways

The biological effects of pyrimidine derivatives are mediated through their interaction with various molecular targets and the subsequent modulation of intracellular signaling pathways.

Molecular Targets:

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems nih.gov. For pyrimidine-based compounds, molecular targets can be diverse and include enzymes, receptors, and even nucleic acids. In the context of the activities discussed, the molecular targets include fungal-specific enzymes or proteins for antifungal action, the dopamine D2 receptor in the central nervous system, and the bacterial enzyme urease. The specific molecular target of this compound has not been definitively identified in the reviewed literature.

Signaling Pathways:

The interaction of a compound with its molecular target initiates a cascade of events known as a signaling pathway, which ultimately leads to a cellular response. For instance, the binding of an antagonist to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), can inhibit the production of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.

In cancer research, pyrimidine derivatives have been shown to influence pathways like the PI3K-Akt-mTORC1 signaling pathway, which is crucial for cell growth and proliferation. The mTORC1 complex, in particular, has been identified as a regulator of pyrimidine synthesis mdpi.com. While the direct impact of this compound on specific signaling pathways is not yet elucidated, the established roles of other pyrimidine compounds suggest potential involvement in pathways regulating cell growth, inflammation, and neurotransmission. The dysregulation of such pathways is often implicated in various diseases, highlighting the therapeutic potential of compounds that can modulate their activity. Further research is necessary to delineate the precise molecular targets and signaling pathways affected by this compound.

Structure Activity Relationship Sar Investigations

Influence of Pyrimidine (B1678525) Ring Substituents on Biological Activity

The pyrimidine ring is a foundational component of this compound class and its substitution pattern significantly dictates biological activity. nih.gov As a privileged scaffold in medicinal chemistry, the pyrimidine nucleus is a key feature in numerous kinase inhibitors, where it often mimics the adenine base of ATP to interact with the hinge region of the kinase active site. rsc.org The nature and position of substituents on this ring can modulate potency, selectivity, and pharmacokinetic properties.

Research into various pyrimidine-based scaffolds has demonstrated that substitutions at the C-5 position are particularly influential. For instance, in a series of 2-arylamino-4-aryl-pyrimidines developed as p21-Activated Kinase 1 (PAK1) inhibitors, the introduction of a bromide atom at the C-5 position of the pyrimidine core led to a significant enhancement in inhibitory potency. nih.gov Similarly, for 2,4,5-trisubstituted pyrimidine derivatives targeting Cyclin-Dependent Kinase 9 (CDK9), the addition of a methyl group at the C-5 position was found to be optimal for achieving selectivity over other kinases like CDK2. cardiff.ac.uk

In the context of pyrido[3,2-d]pyrimidines, which are structurally related to the core of interest, modifications to the pyrimidine portion of the scaffold have also been explored. While keeping the C-4 morpholine (B109124) and C-2 3-hydroxyphenyl groups constant, substitutions at the C-7 position were shown to modulate the selectivity between PI3K and mTOR kinases. researchgate.net The introduction of a substituent at C-7 generally decreased the inhibition of mTOR, but certain derivatives remained potent against this kinase. nih.gov This work led to the identification of both quasi-selective PI3K inhibitors and potent dual PI3K/mTOR inhibitors. nih.gov

The following table summarizes the observed effects of substituents on the pyrimidine ring and related fused systems on biological activity.

ScaffoldSubstitution PositionSubstituentEffect on Biological ActivityTarget
2-Arylamino-4-aryl-pyrimidineC-5BromidePotent inhibitionPAK1
2,4,5-Trisubstituted pyrimidineC-5MethylOptimal selectivityCDK9
Pyrido[3,2-d]pyrimidineC-7VariousDecreased mTOR inhibition, modulated PI3K/mTOR selectivityPI3K/mTOR

Contribution of the Morpholine Moiety to Pharmacological Profiles

The ability of the morpholine ring to act as a hydrogen bond acceptor via its oxygen atom is a key feature. researchgate.net This allows it to form crucial interactions with target proteins, enhancing the potency of the molecule. nih.gov Furthermore, its saturated, non-planar structure can confer conformational rigidity to the molecule, which can be advantageous for binding. nih.gov

SAR studies on various pyrimidine-based inhibitors have underscored the importance of the morpholine group. In the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine was explored. nih.gov This modification not only reduced lipophilicity but also increased the inhibitory activity by tenfold, highlighting that while morpholine is often beneficial, alternative heterocyclic systems can sometimes offer superior properties for a specific target. nih.govresearchgate.net In another study on pyrimidin-2-amine derivatives as Polo-like kinase 4 (PLK4) inhibitors, various hydrophilic heterocycles were explored, with the morpholine ring-substituted compounds demonstrating superior activity compared to other groups at the same position. nih.gov

The morpholine moiety contributes to the pharmacological profile by:

Improving Physicochemical Properties: Enhances aqueous solubility and can improve metabolic stability. nih.govresearchgate.net

Target Engagement: The oxygen atom can act as a hydrogen bond acceptor, anchoring the molecule in the target's binding site. researchgate.net

Conferring Structural Rigidity: Its defined conformation can be beneficial for specific receptor interactions. nih.gov

Scaffold/SeriesMoietyRole/ContributionObservation
General Kinase InhibitorsMorpholineSolubility, H-bond acceptorFrequently used to improve drug-like properties and target binding. nih.gov
Pyrimidin-2-amine derivativesMorpholineHydrophilic interactionMorpholine-substituted compounds showed better activity than other heterocycles. nih.gov
Pyrimidine-4-carboxamidesMorpholine (replaced)Lipophilicity, ActivityReplacement with (S)-3-hydroxypyrrolidine increased potency 10-fold. nih.govresearchgate.net

Impact of Linker and Peripheral Substituents on Efficacy and Selectivity

The linker connecting the pyrimidine core to the morpholine ring, as well as other peripheral substituents, plays a critical role in determining the efficacy and selectivity of the compound. The length, rigidity, and chemical nature of the linker are crucial for correctly positioning the key pharmacophoric elements within the target's binding site. nih.gov

In the development of thienopyrimidine derivatives, researchers found that introducing a flexible hydrazinyl linker at the C-2 position of the pyrimidine ring helped to increase the cytotoxic activity of the target compounds. mdpi.com This suggests that linker flexibility can allow for optimal orientation of the molecule to engage with its biological target. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. nih.gov Therefore, linker optimization is a key aspect of fragment-based drug discovery. nih.gov

Peripheral substituents on other parts of the molecule also significantly influence activity. For instance, in a series of PLK4 inhibitors, the aminopyrimidine core was attached to a phenyl ring. nih.gov It was hypothesized that introducing different chain-linked hydrophilic fragments on this phenyl group could improve potency and stability. nih.gov This strategy proved successful, with compound 8h , which incorporated a morpholine-containing side chain, exhibiting nearly three times stronger PLK4 inhibitory activity than its precursor. nih.gov

Similarly, in pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, the C-2 and C-4 positions were kept constant with a 3-hydroxyphenyl group and a morpholine ring, respectively, while the C-7 position was varied. researchgate.net This exploration of peripheral substituents allowed for the fine-tuning of activity, leading to the discovery of derivatives with IC₅₀ values on PI3Kα between 3 and 10 nM. nih.gov

The following table illustrates the impact of linker and peripheral group modifications.

ScaffoldModified PositionModificationImpact
ThienopyrimidineLinker at C-2Flexible hydrazinyl linkerIncreased cytotoxic activity. mdpi.com
Pyrimidin-2-aminePeripheral Phenyl GroupAddition of morpholine-containing side chain3x increase in PLK4 inhibitory activity. nih.gov
Pyrido[3,2-d]pyrimidinePeripheral C-7 PositionVarious substituentsModulated PI3K/mTOR selectivity and improved potency. researchgate.netnih.gov

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore model identifies the essential structural features of a molecule required for biological activity at a specific target. researchgate.net For kinase inhibitors based on the 2-aminopyrimidine scaffold, several key pharmacophoric features have been identified that are crucial for target engagement.

Molecular docking studies consistently show that the aminopyrimidine core is a critical element for binding to the hinge region of kinase enzymes. nih.gov The nitrogen atoms of the pyrimidine ring and the exocyclic amine group typically form one or more hydrogen bonds with backbone atoms in the hinge region, mimicking the interaction of adenine. nih.govnih.gov

The morpholine moiety is another key feature, often extending towards the solvent-accessible region of the active site. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in favorable hydrophobic or van der Waals interactions. nih.govresearchgate.net

The linker and peripheral groups are responsible for occupying other pockets within the ATP-binding site. For example, in PLK4 inhibitors, a substituent group extends into a hydrophobic cavity adjacent to the DFG motif. nih.gov The nature of this group is critical for achieving high potency.

Key pharmacophoric features for this class of compounds generally include:

Hydrogen Bond Donor/Acceptor System: The aminopyrimidine core provides crucial hydrogen bonding interactions with the kinase hinge region. nih.govnih.gov

Hydrophilic Group: The morpholine ring often serves this role, enhancing solubility and providing an additional hydrogen bond acceptor site. nih.govnih.gov

Hydrophobic/Aromatic Groups: Peripheral substituents that can occupy hydrophobic pockets within the binding site are necessary for high-affinity binding. nih.govresearchgate.net

Docking studies of various related inhibitors confirm this general binding mode. In PI3K inhibitors, the morpholine group binds to the hinge region through a hydrogen bond, while other parts of the molecule engage different areas of the active site. nih.gov This consistent pattern of interactions across multiple kinase targets underscores the validity of this pharmacophore model for guiding the design of new inhibitors based on the 2-(Morpholinomethyl)pyrimidin-4-amine scaffold.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 2-(Morpholinomethyl)pyrimidin-4-amine, molecular docking studies can be instrumental in identifying potential biological targets and elucidating the key interactions that govern its binding.

In a typical molecular docking workflow, a three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The structure of this compound is then computationally "docked" into the binding site of the protein. A scoring function is used to estimate the binding affinity for different binding poses, with lower scores generally indicating more favorable interactions.

Studies on similar pyrimidine (B1678525) derivatives have demonstrated the utility of molecular docking in predicting their binding modes. For instance, docking studies of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives with human cyclin-dependent kinase-2 (CDK2) revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. Similarly, docking of thiazolo[3,2-a]pyrimidine derivatives into the active site of topoisomerase II has helped in understanding their anticancer properties.

Target Protein Ligand Key Interactions Predicted Binding Affinity (kcal/mol)
Cyclin-Dependent Kinase 2 (CDK2)4c (a pyrimidine derivative)Hydrogen bonds with THR 165, GLU 12, LYS 33, THR 14; Alkyl-pi interactions with VAL 63, LYS 129, VAL 18, ILE 10-7.9
V600E-BRAFCompound 5 (a 4-(quinolin-2-yl)pyrimidin-2-amine derivative)Not specified-128.011 (Rerank Score)
V600E-BRAFCompound 9 (a 4-(quinolin-2-yl)pyrimidin-2-amine derivative)Not specified-126.258 (Rerank Score)
DNA Gyrase BCompound 5a (a pyrimidin-2-amine derivative)Favorable binding interactions at the active siteHigh docking score
DNA Gyrase BCompound 5b (a pyrimidin-2-amine derivative)Favorable binding interactions at the active siteHigh docking score

This table presents illustrative data from molecular docking studies on compounds structurally related to this compound to demonstrate the type of information that can be obtained.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of drug discovery, DFT calculations can provide valuable insights into the electronic properties of a molecule, such as its geometry, charge distribution, and reactivity. These properties are crucial for understanding a molecule's behavior in a biological environment and its interactions with target proteins.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate the distribution of electron density: Identify the electron-rich and electron-poor regions of the molecule, which can indicate potential sites for hydrogen bonding and other non-covalent interactions.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

Predict the reactivity of different parts of the molecule: By analyzing the Fukui functions and other reactivity descriptors, it is possible to identify the atoms or functional groups that are most likely to participate in chemical reactions or interactions with biological targets.

Parameter Description Relevance to this compound
Optimized GeometryThe lowest energy, three-dimensional arrangement of atoms.Provides the most stable conformation for use in docking and other modeling studies.
Mulliken Atomic ChargesThe partial charge assigned to each atom in the molecule.Helps to identify potential electrostatic interactions with a target protein.
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons in interactions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons in interactions.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.

This table outlines the key parameters that can be calculated using DFT and their significance in understanding the properties of this compound.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a system at the atomic level. In drug discovery, MD simulations are used to investigate the conformational flexibility of ligands and proteins, the stability of ligand-protein complexes, and the thermodynamics of binding.

For this compound, MD simulations can be used to:

Explore the conformational landscape of the molecule: Identify the different shapes (conformations) that the molecule can adopt in solution and their relative energies.

Simulate the binding of the molecule to a target protein: Observe the process of ligand binding and unbinding at an atomic level, providing insights into the mechanism of action.

Assess the stability of the ligand-protein complex: By running long-time simulations of the complex, it is possible to evaluate its stability and identify any conformational changes that may occur upon binding.

Calculate the binding free energy: More advanced MD simulation techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the absolute or relative binding free energies of different ligands to a target protein.

While specific MD simulation studies on this compound are not publicly available, the application of this technique to similar systems, such as cyclodextrin complexes, has been extensively reviewed. These simulations provide crucial information on the stability and dynamics of host-guest complexes, which is analogous to the interaction of a drug molecule with its protein target.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

A QSAR study for a series of compounds including this compound would typically involve the following steps:

Data Set Preparation: A set of molecules with known biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure and properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external validation.

Once a validated QSAR model is developed, it can be used to predict the biological activity of new compounds that have not yet been synthesized or tested. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Virtual screening can be broadly divided into two main categories: ligand-based virtual screening and structure-based virtual screening.

Ligand-based virtual screening relies on the knowledge of known active compounds. It involves searching for molecules in a database that are similar to the known actives in terms of their structure or physicochemical properties.

Structure-based virtual screening uses the three-dimensional structure of the target protein to dock large numbers of compounds into the binding site and score their potential binding affinity.

Starting with the this compound scaffold, virtual ligand design can be employed to generate novel derivatives with potentially improved properties. This can involve making modifications to the core structure, such as adding or removing functional groups, to enhance its interaction with the target protein. The designed ligands can then be evaluated using molecular docking and other computational methods before being synthesized and tested experimentally.

The discovery of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors is an example of the successful application of scaffold hopping and computer-aided drug design strategies. Similarly, the design of new pyrimidine and pyridine amide and carbamate derivatives as multi-functional cholinesterase inhibitors has been guided by in silico methods. These examples highlight the power of in silico screening and virtual ligand design in accelerating the discovery of new drug candidates.

Advanced Structural Characterization of Compound Target Complexes

X-ray Crystallography of Compound-Protein Co-crystals

X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structure of protein-ligand complexes. nih.gov The process involves crystallizing a purified protein in the presence of the compound and then exposing the resulting co-crystals to an X-ray beam. The diffraction pattern produced is used to calculate an electron density map, which is then interpreted to build an atomic model of the complex. nih.govresearchgate.net

This technique provides unambiguous evidence of how a ligand binds to its target protein, revealing the precise orientation, conformation, and key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov For instance, in studies of related pyrimidine-amine inhibitors, molecular docking and subsequent crystallographic analysis have confirmed that the aminopyrimidine core often forms crucial hydrogen bond interactions with the hinge region of protein kinases. nih.gov The morpholine (B109124) ring typically extends into a solvent-exposed region, offering a vector for modification to improve physicochemical properties without disrupting core binding. nih.gov

The quality and interpretation of the crystallographic data are paramount. Parameters such as resolution, R-factor, and R-free are used to assess the quality of the final model, while B-factors can provide insight into the flexibility of different parts of the ligand and protein. nih.gov

Table 1: Representative X-ray Crystallography Data Parameters This table presents typical parameters and their significance in the structural analysis of protein-ligand complexes.

ParameterDescriptionSignificance
Space Group Describes the symmetry of the crystal lattice.Defines the arrangement of molecules in the crystal.
Unit Cell Dimensions (Å) The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.Provides basic information about the crystal packing.
Resolution (Å) A measure of the level of detail resolved in the electron density map.Lower values indicate higher resolution and a more detailed structure.
R-work / R-free Measures of the agreement between the crystallographic model and the experimental diffraction data.Lower values indicate a better fit of the model to the data. R-free is a cross-validation metric to prevent overfitting. nih.gov
B-factors (Ų) Also known as temperature factors, they indicate the static or dynamic disorder of atoms.Higher values suggest greater flexibility or lower occupancy of the atom in the crystal structure. nih.gov
Occupancy Represents the fraction of molecules in the crystal in which a specific atom or group is observed.A value less than 1.0 can indicate conformational disorder or partial binding of a ligand. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure, purity, and properties of 2-(Morpholinomethyl)pyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For a compound like this compound, the spectrum would show distinct signals for the protons on the pyrimidine (B1678525) ring, the morpholine ring, the linking methylene (B1212753) group, and the amine group. rsc.orgsemanticscholar.org The protons of the amino group (-NH₂) typically appear as a broad singlet. rsc.orgsemanticscholar.org Protons on the pyrimidine ring would appear in the aromatic region, while the morpholine and methylene protons would be found in the aliphatic region. nih.govrsc.org

¹³C NMR: Carbon-13 NMR identifies the different carbon environments in the molecule. Separate signals would be expected for the carbons of the pyrimidine ring, the morpholine ring (with the C-O carbons shifted downfield compared to the C-N carbons), and the methylene bridge. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm This table shows expected chemical shift ranges for the core structural components.

Group¹H NMR (ppm)¹³C NMR (ppm)
Pyrimidine-H 6.5 - 8.5150 - 165
Amine-H (-NH₂) 5.0 - 6.0 (broad)N/A
Methylene-H (-CH₂-) ~3.5 - 4.5~50 - 60
Morpholine-H (-CH₂-N-) ~2.5 - 3.0~45 - 55
Morpholine-H (-CH₂-O-) ~3.6 - 3.9~65 - 70

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound would exhibit specific absorption bands. Primary amines typically show two N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com Other key peaks would include C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching from the pyrimidine ring (around 1500-1650 cm⁻¹), and a prominent C-O-C stretching band from the morpholine ether linkage (around 1100 cm⁻¹). nih.govnih.gov

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeWavenumber (cm⁻¹)
Amine (N-H) Stretch (asymmetric & symmetric)3200 - 3500 wpmucdn.com
Amine (N-H) Bend (scissoring)~1600 wpmucdn.com
Aromatic (C-H) Stretch3000 - 3100
Aliphatic (C-H) Stretch2850 - 3000
Pyrimidine Ring (C=N, C=C) Stretch1500 - 1650
Ether (C-O-C) Stretch1050 - 1150 nih.gov

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. rsc.org In electrospray ionization (ESI-MS), the compound would primarily be observed as the protonated molecular ion [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the confirmation of the elemental formula. rsc.org The fragmentation pattern can also be diagnostic; common fragmentation for related cyclic amines involves cleavage alpha to the nitrogen atom. miamioh.edu

Crystallographic Analysis of Metal Complexes Involving Pyrimidine-Morpholine Units

The pyrimidine and morpholine moieties contain multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions. The structural elucidation of such metal complexes is crucial for understanding their geometry and potential applications.

Studies have been conducted on metal complexes involving ligands that incorporate both pyrimidine and morpholine units. For example, a monometallic platinum complex with a pyrimidine-morpholine derivative ligand, [PtL₂Cl₂]Cl₂, has been synthesized and characterized. nih.gov While a full crystal structure was not reported, the combination of elemental analysis, molar conductance, and various spectroscopic techniques (¹H NMR, FT-IR, ESI-MS, and UV-Visible) along with DFT calculations suggested an octahedral geometry for the platinum complex. nih.gov In such complexes, the nitrogen atoms of the pyrimidine ring are common coordination sites for metal ions. The morpholine nitrogen or oxygen could also participate in coordination, potentially leading to the formation of chelate rings that enhance the stability of the complex. The precise coordination mode and resulting geometry are definitively determined by single-crystal X-ray diffraction analysis. mdpi.com

Preclinical Evaluation in Relevant Biological Models Excluding Human Clinical Trials

In Vitro Cell-Based Efficacy Assays (e.g., Cell Proliferation, Enzyme Inhibition Assays)

The initial evaluation of potential therapeutic compounds often involves in vitro assays to determine their effects on specific cellular processes and molecular targets. Pyrimidine (B1678525) derivatives, particularly those incorporating a morpholine (B109124) moiety, have been the subject of numerous studies to assess their anticancer properties through enzyme inhibition and antiproliferative activity.

Research into a series of 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl group identified potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer development and progression. nih.gov One notable compound from this series, 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide (Compound 8a), demonstrated significant inhibitory activity against FAK. nih.gov This compound also exhibited potent antiproliferative effects against H1975 non-small cell lung cancer cells and A431 skin cancer cells. nih.gov Further investigation revealed that Compound 8a induced apoptosis in a dose-dependent manner, arrested the cell cycle in the S/G2 phase, and inhibited the migration of H1975 cells. nih.gov

Table 1: In Vitro Activity of a FAK Inhibitor with a Morpholinomethylphenyl Moiety

Compound Name Target Enzyme Enzyme Inhibition IC₅₀ (µM) Cell Line Antiproliferative IC₅₀ (µM)
2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide FAK 0.047 H1975 0.044
A431 0.119

Data sourced from nih.gov

In a separate line of investigation, novel pyrimidin-2-amine derivatives were synthesized and evaluated as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is often overexpressed in various cancers. nih.gov A compound from this series, structurally related to the subject of this article, showed high PLK4 inhibitory activity. nih.gov This compound, which features a morpholinomethylphenyl group, also displayed excellent antiproliferative activity against breast cancer cells, highlighting its potential as a targeted anticancer agent. nih.gov The study underscored that the inclusion of a morpholine ring contributed favorably to the observed activity. nih.gov

Table 2: Enzyme Inhibition of a PLK4 Inhibitor with a Morpholinomethylphenyl Moiety

Compound Name Target Enzyme Enzyme Inhibition IC₅₀ (µM)
4-((4-Aminophenyl)thio)-N-(4-(morpholinomethyl)phenyl)pyrimidin-2-amine PLK4 Data not specified in abstract

Data sourced from nih.gov

These studies collectively indicate that the morpholinomethyl-pyrimidine scaffold is a promising pharmacophore for developing potent and selective kinase inhibitors with significant antiproliferative effects in various cancer cell lines.

Efficacy Studies in Animal Models

While in vitro assays provide valuable initial data, efficacy studies in animal models are essential for understanding a compound's activity in a complex physiological system.

Specific in vivo efficacy data for 2-(Morpholinomethyl)pyrimidin-4-amine in animal cancer models are not detailed in the available literature. However, for compounds with demonstrated in vitro anticancer activity, such as the pyrimidine derivatives discussed, established animal models are crucial for further evaluation. researchgate.net

The pyrimidine scaffold is also recognized for its anti-inflammatory potential. nih.govmdpi.com Studies on morpholinopyrimidine derivatives have demonstrated anti-inflammatory activity in cellular models. For instance, certain derivatives were shown to inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharide (LPS). nih.govresearchgate.netresearchgate.net This inhibition was linked to a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. researchgate.netresearchgate.net

While specific in vivo studies on this compound in inflammatory models were not found, the in vitro data suggest potential efficacy. Standard preclinical models to test such compounds include LPS-induced systemic inflammation or carrageenan-induced paw edema in rodents. These models are widely used to evaluate a compound's ability to reduce inflammatory responses in a living organism. nih.gov

Methodological Considerations for Translational Predictive Validity of Animal Models

The successful translation of preclinical findings from animal models to clinical efficacy in humans is a significant challenge in drug development. nih.gov The predictive validity of an animal model refers to its ability to correctly forecast therapeutic outcomes in humans. taconic.com Several methodological factors are critical for enhancing this translational potential.

A primary consideration is the selection of an appropriate animal model that accurately recapitulates key aspects of the human disease. nih.gov This involves evaluating the model's construct validity (alignment with the disease's biological mechanisms) and face validity (similarity of symptoms and phenotypes). taconic.com However, no single animal model can perfectly replicate a complex human disease, and a multifactorial approach using complementary models is often necessary. taconic.comnih.gov

The high attrition rates of drug candidates, particularly in oncology, are often attributed to the failure of preclinical models to predict clinical efficacy. nc3rs.org.uk To improve predictivity, it is essential to use well-characterized models, ideally in an orthotopic setting (where tumors are grown in the corresponding organ) and to incorporate standard-of-care treatments as comparators. rcsi.com Furthermore, factors such as the genetic background of the animal strain can significantly influence experimental outcomes and the robustness of the findings. nih.gov

There is a growing emphasis on refining preclinical study design, including adequate sample sizes, randomization, and blinded data analysis, to ensure internal validity and reproducibility. researchgate.net Integrating data from in vitro systems using human cells and tissues with in vivo animal data can also help bridge the translational gap. nc3rs.org.uk Ultimately, a critical and transparent assessment of a model's strengths and limitations is necessary to make informed decisions about advancing a drug candidate into clinical trials. nih.govinca.gov.br

Future Research Directions and Therapeutic Potential

Rational Design for Enhanced Potency and Selectivity

A primary focus of future research will be the rational design of aminopyrimidine derivatives to achieve greater potency and selectivity for their target kinases. Kinase inhibitors often face challenges with off-target effects due to the high degree of homology within the kinome. nih.gov Advanced computational methods, such as molecular docking and structure-based drug design, will be instrumental in this endeavor.

Researchers are utilizing scaffold hopping and computer-aided drug design to create novel aminopyrimidine cores that can form key interactions with the hinge region of kinase domains. nih.gov The strategic placement of various substituents on the pyrimidine (B1678525) ring can exploit subtle differences in the amino acid residues of the ATP-binding pocket of different kinases, thereby improving selectivity. For instance, the morpholine (B109124) ring, a common feature in many kinase inhibitors, often extends into the solvent-exposed region of the binding site, and modifications to this group can influence both potency and pharmacokinetic properties. nih.gov

Future efforts will likely involve the synthesis and evaluation of extensive libraries of 2,4,5-trisubstituted pyrimidine compounds to identify those with optimal inhibitory profiles against specific kinases like CDK9. cardiff.ac.uk The goal is to develop inhibitors that not only exhibit high potency but also a favorable selectivity profile to minimize off-target toxicities.

Exploration of Novel Therapeutic Indications

While the primary application of many aminopyrimidine-based kinase inhibitors has been in oncology, future research is expected to explore their therapeutic potential in a wider range of diseases. The diverse biological activities of pyrimidine derivatives suggest their utility in various pathological conditions. nih.gov

For example, research into 2-amino-4-(trifluoromethyl)pyrimidine derivatives has identified potential applications as Werner-dependent antiproliferative agents, which could be relevant for cancers with high microsatellite instability. nih.govresearchgate.net Additionally, derivatives of 4-aminopyrazolopyrimidine have been investigated as inhibitors of tyrosine and serine/threonine kinases, indicating a broad spectrum of potential targets. nih.gov

The anti-inflammatory, antioxidant, and neuroprotective properties of certain pyrimidine and fused pyrimidine systems are also gaining attention. mdpi.com This opens up avenues for the development of novel treatments for neurodegenerative diseases, such as Alzheimer's, and other conditions linked to oxidative stress. The ability of some pyrimidine derivatives to inhibit Aβ1–42 self-aggregation further underscores their potential in neuroprotective strategies. mdpi.com

Development of Advanced Delivery Systems

To overcome challenges related to the suboptimal aqueous solubility and bioavailability of some pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, the development of advanced delivery systems is a key area of future research. unisi.it The prodrug approach has shown promise in improving the pharmacokinetic profiles of these compounds. By masking polar functional groups, prodrugs can enhance membrane permeability and aqueous solubility, leading to improved oral bioavailability. unisi.it

Future investigations will likely focus on designing and synthesizing novel prodrugs of potent aminopyrimidine inhibitors. These efforts will involve the careful selection of promoieties that are efficiently cleaved in vivo to release the active drug. The evaluation of these prodrugs will include comprehensive pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) profiles. unisi.it The ultimate goal is to develop formulations that deliver the active compound to the target site at therapeutic concentrations while minimizing systemic exposure and potential side effects.

Addressing Research Gaps and Challenges in Compound Development

Despite the promise of aminopyrimidine derivatives, several research gaps and challenges need to be addressed to facilitate their successful clinical translation. One significant hurdle is the potential for the development of drug resistance. Future studies will need to investigate the mechanisms of resistance to aminopyrimidine-based inhibitors and develop strategies to overcome them. This could involve the design of next-generation inhibitors that are effective against resistant mutants or the use of combination therapies.

Another challenge lies in the potential for off-target toxicities. While rational design aims to improve selectivity, comprehensive preclinical safety and toxicology studies will be crucial to identify and mitigate any potential adverse effects. Furthermore, many early-stage compounds exhibit poor drug-like properties, such as low metabolic stability. nih.gov Future research will need to focus on optimizing these properties through structural modifications to enhance their clinical viability.

Q & A

Q. What synthetic routes are commonly used to prepare 2-(Morpholinomethyl)pyrimidin-4-amine, and how do reaction conditions impact yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloropyrimidine derivatives with morpholine-containing precursors in the presence of a base (e.g., LiOH or K₂CO₃) under reflux in ethanol. Optimization of temperature, solvent polarity, and catalyst concentration is critical for achieving high yields (>70%) and purity (>95%). Purification often employs column chromatography or crystallization .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., δ ~3.3–3.9 ppm for morpholine methylene groups) .
  • Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ peaks matching theoretical mass).
  • FT-IR : To detect functional groups like NH₂ (~3200–3434 cm⁻¹) and morpholine C-O-C (~1226 cm⁻¹) .
  • Elemental analysis : To validate purity by matching experimental and theoretical C/H/N/O ratios .

Q. What in vitro models are suitable for initial evaluation of its biological activity?

Common assays include:

  • Kinase inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cholinesterases or cancer-related kinases) .
  • Cell viability assays (MTT/XTT) : Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 μM in HepG2 or MCF-7) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How can structural modifications to the morpholine or pyrimidine ring enhance target binding affinity and selectivity?

Structure-Activity Relationship (SAR) studies suggest:

  • Morpholine modifications : Introducing electron-withdrawing groups (e.g., fluorine) improves solubility and target interactions. Methylation at the morpholine nitrogen enhances blood-brain barrier penetration for CNS targets .
  • Pyrimidine substitutions : Adding aryl groups at position 6 increases hydrophobic interactions with enzyme active sites, improving inhibitory potency (e.g., IC₅₀ reduction from 5.5 μM to 2.2 μM in BuChE inhibition) .

Q. How should researchers address discrepancies in reported enzyme inhibition data across studies?

Contradictions may arise from:

  • Assay variability : Differences in buffer pH, ionic strength, or enzyme isoforms (e.g., hBuChE vs. rat BuChE) .
  • Compound stability : Degradation under assay conditions (e.g., light sensitivity or hydrolysis). Validate via HPLC monitoring .
  • Orthogonal assays : Confirm results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What formulation strategies can improve the bioavailability of this compound for in vivo studies?

Strategies include:

  • Salt formation : Hydrochloride salts to enhance aqueous solubility (>2 mg/mL in PBS) .
  • Co-solvents : Use of PEG-400 or cyclodextrins for parenteral administration .
  • Nanoencapsulation : Lipid nanoparticles or liposomes to improve plasma half-life and tissue targeting .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., π-π stacking with phenylalanine residues) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Data Contradiction & Optimization

Q. Why might the same compound exhibit divergent activity profiles in enzymatic vs. cellular assays?

Cellular assays account for membrane permeability, metabolic stability, and off-target effects. For example, poor cellular uptake (logP > 3) may reduce efficacy despite high enzymatic inhibition . Mitigate this by modifying logP via polar substituents (e.g., hydroxyl groups) .

Q. How can researchers optimize synthetic routes for gram-scale production without compromising purity?

  • Continuous flow reactors : Improve reproducibility and reduce side reactions (e.g., 80% yield at 100 g scale) .
  • Quality control : In-line FT-IR or PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.